3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1115440-14-6
VCID: VC8207814
InChI: InChI=1S/C27H23N5O2S/c1-19-5-7-21(8-6-19)17-30-26(34)22-3-2-4-24(15-22)32-14-13-29-27(32)35-18-25(33)31-23-11-9-20(16-28)10-12-23/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33)
SMILES: CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N
Molecular Formula: C27H23N5O2S
Molecular Weight: 481.6

3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide

CAS No.: 1115440-14-6

Cat. No.: VC8207814

Molecular Formula: C27H23N5O2S

Molecular Weight: 481.6

* For research use only. Not for human or veterinary use.

3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide - 1115440-14-6

Specification

CAS No. 1115440-14-6
Molecular Formula C27H23N5O2S
Molecular Weight 481.6
IUPAC Name 3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide
Standard InChI InChI=1S/C27H23N5O2S/c1-19-5-7-21(8-6-19)17-30-26(34)22-3-2-4-24(15-22)32-14-13-29-27(32)35-18-25(33)31-23-11-9-20(16-28)10-12-23/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33)
Standard InChI Key HSFGXTGCUBYNOZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N

Introduction

The compound 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic molecule featuring a diverse array of functional groups, including an imidazole ring, a cyanophenyl group, and a benzamide moiety. This compound is structurally similar to 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide, which has been studied for its potential in medicinal chemistry and pharmaceutical research due to its biological activity and chemical reactivity.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the imidazole ring through cyclization reactions and the introduction of the cyanophenyl and benzamide groups via coupling reactions. Techniques like continuous flow reactors can be used to optimize reaction conditions.

Chemical Reactions

This compound can participate in various chemical reactions, such as oxidation of the sulfanyl group to form sulfoxides or sulfones using agents like hydrogen peroxide.

Biological and Therapeutic Applications

Imidazole derivatives are known for their biological activity and potential therapeutic applications, including anti-inflammatory and anticancer effects. The unique combination of functional groups in this compound suggests potential as an enzyme inhibitor or receptor modulator.

Research Findings

While specific research findings for 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide are not available, its structural analogs have shown promise in pharmacological studies. For instance, compounds with similar structures have been investigated for their antimicrobial and anticancer activities .

Data Tables

Given the lack of specific data on 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide, we can consider the properties of its analogs for comparison:

CompoundMolecular FormulaMolecular WeightPotential Applications
3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamideC27H23N5O2SNot specifiedAnti-inflammatory, anticancer
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedNot specifiedAnti-inflammatory (5-LOX inhibitor)

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